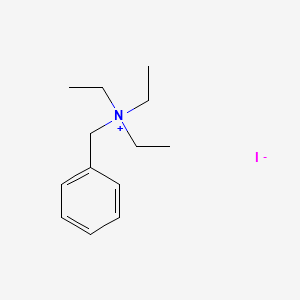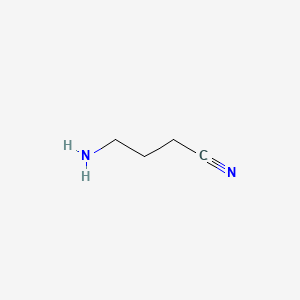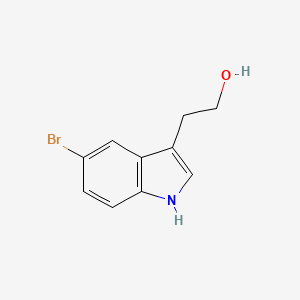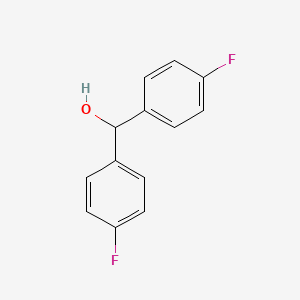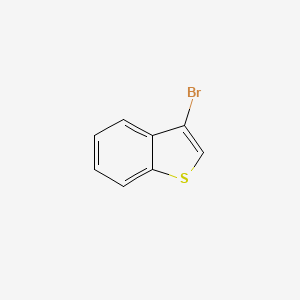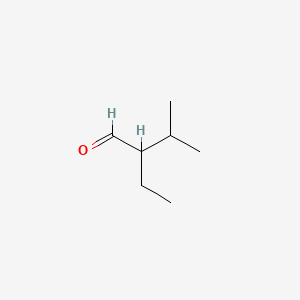
2-ブロモエチルメタクリレート
概要
説明
2-Bromoethyl methacrylate (2-BEMA) is an organic compound that is used as a reagent in biochemistry and chemical synthesis. It is a colorless liquid that is miscible with water and is often used in the production of polymers, coatings, adhesives, and other materials. 2-BEMA has a wide range of applications in the fields of biochemistry, chemical synthesis, and materials science. In biochemistry, it is used as a reagent in the synthesis of peptides and proteins, as well as in the production of biocatalysts and enzymes. In chemical synthesis, it is used in the synthesis of polymers, coatings, adhesives, and other materials. In materials science, it is used in the production of nanomaterials and composites.
科学的研究の応用
重合および共重合体の合成
BEMAは、ポリマーや共重合体の合成に広く用いられています。フリーラジカル重合を起こす能力により、様々な特性を持つポリマー材料を創出する貴重なモノマーとなります。これらのポリマーは、コーティング、接着剤、複合材料の基材として使用されています .
ドラッグデリバリーシステム
製薬分野では、BEMA系ポリマーが制御放出薬剤の開発に注目されています。BEMAをハイドロゲルやその他のポリマー担体に組み込むことで、薬剤放出速度を調整し、治療薬の効果を高めることができます .
表面コーティング技術
BEMAは、特定の機能を持つ表面コーティングの開発に用いられています。コーティングにBEMAを添加することで、抗菌性、接着性、環境因子に対する耐性を付与することができます。これは、医療機器やインプラントに適しています .
歯科材料
歯科材料は、BEMAの優れた接着性と口腔組織との適合性から、その添加によって恩恵を受けています。歯科用接着剤、シーラント、コンポジットレジンに使用されており、歯科修復物の耐久性と寿命に貢献しています .
接着剤
BEMAは、アクリル系接着剤の配合において重要な成分です。反応性のメタクリレート基により強い接着力が得られ、工業用および医療用接着剤に最適です .
3Dプリント材料
3Dプリント分野では、BEMAはプリント材料の配合に用いられています。必要な機械的強度と柔軟性を達成するのに役立ち、複雑な生体医用デバイスや組織工学用足場を製造するのに適しています .
生体医用用途
BEMA系材料は、組織工学用足場や生体適合性コーティングなど、様々な生体医用用途で研究されています。その汎用性により、細胞の増殖と組織再生をサポートする、天然の細胞外マトリックスを模倣した材料を創出することができます .
分析化学
分析化学では、BEMAは表面改質と高感度検出システムの構築に使用されています。特定の分析対象物に結合するように機能化することで、バイオセンサーや診断ツールの感度と選択性を向上させることができます .
Safety and Hazards
2-Bromoethyl methacrylate is classified under the GHS07 category . It has hazard statements H227, H315, and H319, indicating that it is combustible, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .
作用機序
Target of Action
2-Bromoethyl methacrylate is a chemical compound with the molecular formula C6H9BrO2 The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
The action environment refers to how environmental factors influence the action, efficacy, and stability of a compound. For 2-Bromoethyl methacrylate, it is recommended to be stored in a dry environment and under -20°C . .
生化学分析
Biochemical Properties
2-Bromoethyl methacrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers and copolymers. It interacts with various enzymes and proteins, facilitating the formation of complex macromolecules. The bromine atom in 2-Bromoethyl methacrylate can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, it can form covalent bonds with amino acids in proteins, leading to the modification of protein structures and functions .
Cellular Effects
2-Bromoethyl methacrylate has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key proteins involved in signal transduction. This compound can also alter gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, 2-Bromoethyl methacrylate can impact the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, 2-Bromoethyl methacrylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. Additionally, 2-Bromoethyl methacrylate can induce changes in gene expression by interacting with DNA and transcription factors, leading to the upregulation or downregulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromoethyl methacrylate can change over time. This compound is relatively stable under controlled conditions, but it can degrade when exposed to light, heat, or moisture. Long-term exposure to 2-Bromoethyl methacrylate can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis. In vitro and in vivo studies have shown that the stability and degradation of 2-Bromoethyl methacrylate can significantly impact its biological activity .
Dosage Effects in Animal Models
The effects of 2-Bromoethyl methacrylate vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as enhanced polymerization and improved material properties. At high doses, 2-Bromoethyl methacrylate can exhibit toxic effects, including cellular damage, inflammation, and organ toxicity. Threshold effects have been observed, where a specific dosage range leads to a significant change in biological response .
Metabolic Pathways
2-Bromoethyl methacrylate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, resulting in various biochemical reactions. The metabolism of 2-Bromoethyl methacrylate can also affect the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, 2-Bromoethyl methacrylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of 2-Bromoethyl methacrylate can influence its biological activity, as it may concentrate in specific cellular compartments or tissues .
Subcellular Localization
The subcellular localization of 2-Bromoethyl methacrylate can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 2-Bromoethyl methacrylate within cells can influence its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
2-bromoethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSBQVEVZBMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27136-26-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27136-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2063505 | |
| Record name | 2-Bromoethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4513-56-8 | |
| Record name | 2-Bromoethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4513-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4513-56-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromoethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S3L399U68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the basic structural characteristics of 2-Bromoethyl methacrylate?
A1: 2-Bromoethyl methacrylate is an organic compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol. [] While specific spectroscopic data was not provided in the reviewed papers, its structure can be characterized using techniques like NMR and IR spectroscopy. [, ]
Q2: How compatible is 2-Bromoethyl methacrylate with other materials?
A2: Miscibility studies revealed that poly(2-bromoethyl methacrylate) (PBEMA) is only miscible with poly(tetrahydrofurfuryl methacrylate) (PTHFMA). It shows immiscibility with several other polymethacrylates, including poly(methyl methacrylate), poly(ethyl methacrylate), and others. [] Further research indicated that PBEMA is also incompatible with poly(alkyl acrylate)s, demonstrating limited miscibility with common acrylic polymers. []
Q3: How stable is 2-Bromoethyl methacrylate under different conditions?
A3: PBEMA exhibits thermal degradation before reaching its phase separation temperature, limiting its use in high-temperature applications. [] Studies focusing on the thermal degradation of bromine-containing polymers, including PBEMA, revealed detailed decomposition mechanisms and product analysis for different copolymer compositions and blends. [, , , , ]
Q4: Can 2-Bromoethyl methacrylate be used to synthesize graft polymers?
A4: Yes, 2-Bromoethyl methacrylate plays a crucial role in synthesizing graft polymers. It can be used as a comonomer with styrene- or methacrylate-terminated macromonomers. For instance, its copolymerization with methacrylate-terminated poly(2-acetoxyethyl methacrylate) has been studied, providing insights into reactivity ratios and kinetics. []
Q5: Are there any specific applications of 2-Bromoethyl methacrylate in materials science?
A5: 2-Bromoethyl methacrylate serves as a key component in developing dental materials. It can be used to synthesize quaternary ammonium dimethacrylate (QADM) which, when incorporated into tetracalcium phosphate (TTCP) composites, imparts antibacterial properties. These composites exhibit promising potential for dental restorations due to their mechanical strength, ion release, and ability to combat bacterial growth. []
Q6: How can 2-Bromoethyl methacrylate be utilized in synthesizing functional polymers?
A6: 2-Bromoethyl methacrylate acts as a valuable precursor for introducing functionality into polymers. One method involves copolymerizing 2-BEMA with methyl methacrylate, followed by nucleophilic substitution of the bromine atom with azide. This allows for further modifications using click chemistry, expanding the possibilities for designing complex macromolecular architectures. []
Q7: Can 2-Bromoethyl methacrylate be used to prepare microspheres for specific applications?
A7: Absolutely. Crosslinked poly(2-bromoethyl methacrylate) microspheres with controlled sizes can be synthesized via suspension polymerization. These microspheres, possessing a high density of accessible bromoethyl groups, serve as platforms for further surface functionalization. Techniques like atom transfer radical polymerization (ATRP) or ring-opening polymerization can be employed to grow polymer brushes from the surface, tailoring their properties for various applications. []
Q8: How does 2-Bromoethyl methacrylate contribute to the development of nonlinear optical (NLO) polymers?
A8: 2-Bromoethyl methacrylate contributes to preparing NLO polymers by being incorporated into copolymers that react with NLO-active molecules. For example, copolymers of 2-BEMA and polystyrene can be quaternized and crosslinked with a "NLO-tweezer" molecule, resulting in materials with enhanced NLO properties and temporal stability. []
Q9: Can 2-Bromoethyl methacrylate be used in the synthesis of hyperbranched polymers?
A9: Yes, 2-Bromoethyl methacrylate plays a key role in the synthesis of hyperbranched polymers via visible light-induced self-condensing vinyl polymerization. In the presence of a photoinitiator like dimanganese decacarbonyl and a comonomer like methyl methacrylate, 2-BEMA undergoes polymerization and branching reactions upon exposure to visible light. This method allows for controlling the branching density and crosslinking degree by adjusting the reaction conditions. The resulting polymers with pendant bromide groups offer further modification opportunities through photopolymerization or click reactions. []
Q10: Is there a way to synthesize well-defined brominated polymers using 2-Bromoethyl methacrylate?
A10: Yes, a novel post-modification approach has been developed to synthesize well-defined brominated polymers. This method involves the quantitative bromination of hydroxyl-containing polymers like poly(2-hydroxylethyl methacrylate) (PHEMA) using diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) and tetrabutylammonium bromide (TBAB) in dichloromethane. This approach allows for the precise conversion of -OH groups to -Br groups while preserving the polymer's molecular weight distribution, enabling the preparation of well-defined PBEMA and its copolymers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

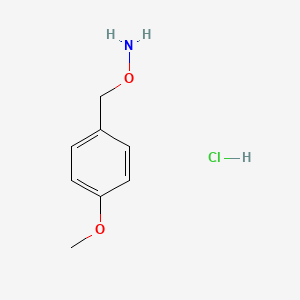
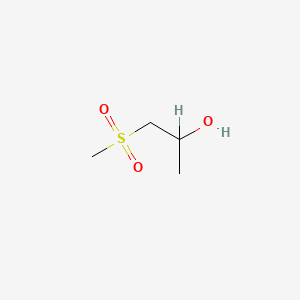
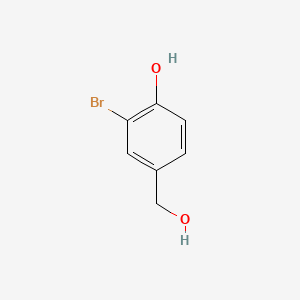

![2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]](/img/structure/B1266163.png)
